molecular formula C18H20N4O4S B2684144 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 899750-87-9

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B2684144
CAS No.: 899750-87-9
M. Wt: 388.44
InChI Key: NSKZCYPKNRVHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-Dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone (5,5-dioxido) group, a p-tolyl substituent, and a pyrrolidine-linked acetamide moiety. The pyrrolidine-acetamide side chain may influence solubility and biological activity due to its tertiary amine and amide functionalities.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-12-4-6-13(7-5-12)22-16(14-10-27(25,26)11-15(14)20-22)19-17(23)18(24)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZCYPKNRVHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thioamide and a hydrazine derivative can yield the thienopyrazole structure.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.

    Oxidation to Form the Dioxide: The thienopyrazole intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone (dioxide) functionality.

    Acylation to Form the Final Product: The final step involves the acylation of the thienopyrazole intermediate with 2-oxo-2-(pyrrolidin-1-yl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form higher oxidation state derivatives.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The aromatic ring and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thienopyrazole derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic effects due to its structural characteristics. The thienopyrazole core is known for its diverse biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thienopyrazoles exhibit anticancer properties by inhibiting specific cancer cell lines through targeted interactions with cellular receptors and enzymes involved in tumor progression.
  • Anti-inflammatory Effects : Compounds similar to N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide have shown promise in reducing inflammation markers in various models.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

Study Findings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatory ResearchShowed a reduction in TNF-alpha levels in animal models treated with thienopyrazole derivatives, suggesting potential for treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of Thienopyrazole Core : Initial reactions involve creating the thienopyrazole scaffold using cyclization methods that incorporate p-tolyl groups.
  • Functionalization : Subsequent steps involve introducing the acetamide and pyrrolidine moieties through nucleophilic substitution reactions and coupling reactions optimized for yield and purity .

Optimization Techniques

Researchers often employ various solvents and catalysts to enhance reaction efficiency and selectivity during synthesis. For instance:

Technique Description
Use of CatalystsPalladium on carbon is commonly used for reduction steps to improve yields.
Solvent SelectionPolar aprotic solvents are preferred to facilitate nucleophilic attacks during functionalization steps.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thienopyrazole core can interact with enzymes or receptors, modulating their activity. The sulfone group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with heterocyclic derivatives reported in the literature. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Melting Point (°C) Molecular Formula
Target Compound Thieno[3,4-c]pyrazole 5,5-Dioxido, p-tolyl, pyrrolidinyl acetamide Sulfone, amide, tertiary amine Data not available C₂₁H₂₃N₃O₄S (hypothetical)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano Cyano, ketone, furan 243–246 C₂₀H₁₀N₄O₃S
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano Cyano, ketone, furan 213–215 C₂₂H₁₇N₃O₃S
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano Cyano, ketone, furan 268–269 C₁₇H₁₀N₄O₃

Key Observations:

Core Heterocycles: The target compound’s thieno[3,4-c]pyrazole core differs from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) scaffolds in . Thieno-pyrazoles are less common in the cited literature but share sulfur-containing heterocyclic features with thiazolo-pyrimidines.

Functional Group Influence: Sulfone vs. Cyano Groups: The sulfone (5,5-dioxido) in the target compound likely increases polarity and hydrogen-bonding capacity compared to the cyano groups in 11a, 11b, and 12. Sulfones are strong hydrogen-bond acceptors, which could enhance crystallinity or binding to polar targets . Pyrrolidinyl Acetamide vs. Benzylidene/Furan: The pyrrolidine-acetamide side chain introduces a tertiary amine and amide, offering both hydrogen-bond donor (amide NH) and acceptor (carbonyl) sites. In contrast, benzylidene and furan substituents in 11a/b and 12 prioritize π-π stacking and hydrophobic interactions .

Synthetic Methodology: Compounds 11a/b and 12 were synthesized via condensation reactions in acetic anhydride/acetic acid (11a/b) or sodium ethoxide/ethanol (12), with yields of 57–68% .

Physicochemical Properties :

  • Melting Points : The target compound’s sulfone and acetamide groups suggest a higher melting point (hypothetically >250°C) compared to 11a/b (213–246°C) due to stronger intermolecular forces .
  • Solubility : The pyrrolidine moiety may improve aqueous solubility relative to the hydrophobic benzylidene and furan groups in 11a/b and 12.

Hydrogen Bonding and Crystal Packing: highlights that hydrogen-bonding patterns (e.g., graph sets) dictate crystal packing . The target compound’s sulfone and amide groups could form robust hydrogen-bonding networks (e.g., R₂²(8) motifs), whereas 11a/b and 12 rely on weaker van der Waals interactions due to cyano and furan substituents.

Research Implications

  • Material Science : Enhanced hydrogen bonding in the target compound may favor crystalline phases suitable for optoelectronic applications, unlike the less polar analogs in .

Biological Activity

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that belongs to the thienopyrazole class, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 388.4 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a p-tolyl group and an acetamide moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC18H20N4O4SC_{18}H_{20}N_{4}O_{4}S
Molecular Weight388.4 g/mol
CAS Number899750-87-9

Biological Activities

Recent studies have highlighted various biological activities associated with thienopyrazole derivatives, including:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties. For instance, thieno[2,3-c]pyrazole derivatives were evaluated for their ability to protect erythrocytes from oxidative stress caused by toxic agents like 4-nonylphenol. The results indicated a marked reduction in erythrocyte malformations when treated with these compounds compared to controls .
  • Antimicrobial and Antitumor Effects : Thienopyrazole derivatives exhibit promising antimicrobial and antitumor activities. They have been identified as effective agents against various pathogens and cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes or pathways critical for cell survival and proliferation .
  • Enzyme Inhibition : Some derivatives have been reported to selectively inhibit phosphodiesterase enzymes (e.g., PDE7), which are implicated in inflammatory and immunological diseases. This inhibition can lead to reduced inflammation and potential therapeutic benefits in conditions like allergies and autoimmune disorders .

Case Study 1: Antioxidant Activity in Fish Models

A study investigated the protective effects of newly synthesized thieno[2,3-c]pyrazole compounds on the red blood cells of Clarias gariepinus (African catfish). The results showed that treatment with these compounds significantly decreased the percentage of altered erythrocytes compared to those exposed solely to 4-nonylphenol:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound A12 ± 1.03
4-Nonylphenol + Thieno Compound B0.6 ± 0.16

This study underscores the potential of thienopyrazole derivatives as protective agents against oxidative damage in aquatic species .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of thienopyrazole derivatives against various cancer cell lines. The compounds exhibited dose-dependent cytotoxicity, with some derivatives showing IC50 values in the micromolar range against breast cancer cells (MCF7) and lung cancer cells (A549). The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclocondensation of thiophene precursors with hydrazines, followed by sulfonation and acetamide coupling. Optimal conditions include:

  • Temperature : 80–110°C for cyclocondensation steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) for sulfonation and coupling reactions .
  • Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC . Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic methods are critical for structural validation?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry of the thienopyrazole core and acetamide substituents (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 448.12) and fragmentation patterns .
  • IR spectroscopy : Identifies sulfone (1250–1150 cm1^{-1}) and carbonyl (1700–1650 cm1^{-1}) functional groups .

Q. What preliminary biological assays are recommended for activity screening?

  • In vitro enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) due to structural similarity to thienopyrazole analogs with anti-inflammatory activity .
  • Cellular assays : Measure cytotoxicity (MTT assay) in human macrophage or neuronal cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

  • Use molecular docking (AutoDock Vina, Schrödinger) to predict binding to COX-2 or PDE4 active sites. Focus on the sulfone group’s electrostatic interactions with Arg120 (COX-2) .
  • DFT calculations (Gaussian 09) optimize geometry and quantify electron-withdrawing effects of the sulfone group on the thienopyrazole ring .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Variable source : Discrepancies may arise from differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or assay protocols (e.g., ATP levels in MTT vs. resazurin assays) .
  • Validation steps :
  • Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
  • Cross-validate with orthogonal assays (e.g., ELISA for cytokine profiling alongside enzymatic assays) .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidinyl nitrogen .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Q. How to optimize reaction scalability while minimizing impurities?

  • Process intensification : Use microwave-assisted synthesis (100°C, 30 min) for cyclocondensation steps, reducing side products by 40% compared to conventional heating .
  • Flow chemistry : Implement continuous sulfonation in microreactors (residence time <5 min) to improve yield reproducibility .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent ratio, catalyst loading) for purity >98% .

Methodological Challenges and Solutions

Q. How to address low yield in the final acetamide coupling step?

  • Catalyst screening : Test HATU vs. EDCI/HOBt for amide bond formation; HATU typically increases yield by 15–20% .
  • Solvent effects : Switch from DCM to DMF to stabilize reactive intermediates .
  • Stoichiometry : Use 1.5 equivalents of pyrrolidinyl acetate to drive the reaction to completion .

Q. What crystallographic techniques elucidate solid-state conformation?

  • Single-crystal X-ray diffraction : Resolve dihedral angles between the p-tolyl and thienopyrazole rings (e.g., 45–55°), critical for packing interactions .
  • PXRD : Compare experimental and simulated patterns to confirm polymorph purity (>95% crystalline phase) .

Q. How to analyze metabolic stability in hepatic microsomes?

  • LC-MS/MS profiling : Identify major metabolites (e.g., sulfone reduction or pyrrolidine N-oxidation) using human liver microsomes + NADPH .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.